molecular formula C12H17NO3 B13939193 Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate

Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate

Cat. No.: B13939193
M. Wt: 223.27 g/mol
InChI Key: WXRSXVRFUDVGFX-UHFFFAOYSA-N
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Description

Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with an ethyl ester group at the 3-position and a cyclobutylamino methyl group at the 5-position. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide (NaOEt) to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. This intermediate is then reacted with cyclobutylamine to yield the desired compound .

Another approach involves the condensation of acetylacetone with ethyl bromopyruvate to form ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Ethyl 5-[(cyclobutylamino)methyl]furan-3-carbinol.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar furan derivative with an amino and cyano group.

    Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Another furan derivative with an acetyl group.

    Furan-2,5-dicarboxylic acid derivatives: Compounds with two carboxyl groups on the furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate

InChI

InChI=1S/C12H17NO3/c1-2-15-12(14)9-6-11(16-8-9)7-13-10-4-3-5-10/h6,8,10,13H,2-5,7H2,1H3

InChI Key

WXRSXVRFUDVGFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1)CNC2CCC2

Origin of Product

United States

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